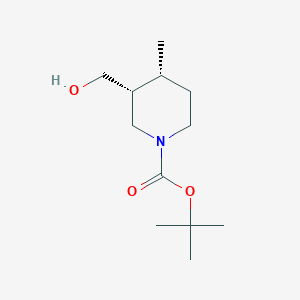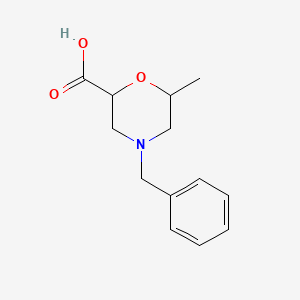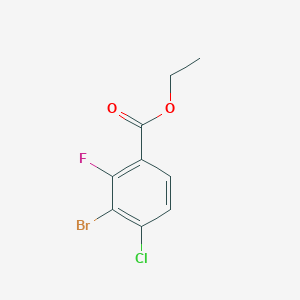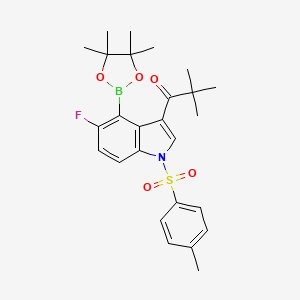
4,4-Difluoro-3,3-dimethylproline methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-3,3-dimethylproline methyl ester is a fluorinated derivative of proline, an amino acid. This compound is of interest due to its unique structural features, which include two fluorine atoms and a methyl ester group. These modifications can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination-free synthesis, which avoids the direct use of fluorinating agents . This method involves the use of specific reagents and conditions to achieve the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-3,3-dimethylproline methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-3,3-dimethylproline methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and protein folding.
Medicine: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-3,3-dimethylproline methyl ester involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. This can lead to changes in the activity of these proteins and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluoro-1-(phenylmethyl)-proline methyl ester: Another fluorinated proline derivative with similar structural features.
N-Boc-4,4-difluoro-L-proline methyl ester: A protected form of the compound used in peptide synthesis.
Uniqueness
4,4-Difluoro-3,3-dimethylproline methyl ester is unique due to its specific combination of fluorine atoms and a methyl ester group. This combination can enhance its chemical stability and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H13F2NO2 |
|---|---|
Molekulargewicht |
193.19 g/mol |
IUPAC-Name |
methyl (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-7(2)5(6(12)13-3)11-4-8(7,9)10/h5,11H,4H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
GRKLJERCYDYYIA-RXMQYKEDSA-N |
Isomerische SMILES |
CC1([C@H](NCC1(F)F)C(=O)OC)C |
Kanonische SMILES |
CC1(C(NCC1(F)F)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















